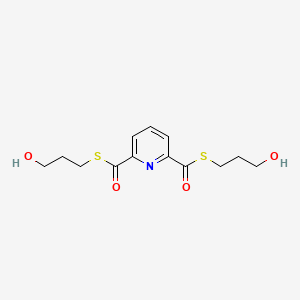
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two 3-hydroxypropyl groups at the 2 and 6 positions, along with dicarbothioate groups. Its structure allows it to act as a chelating agent, making it valuable in processes such as metal ion extraction and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S2,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate typically involves the reaction of pyridine-2,6-dicarboxylic acid with appropriate thiol reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dicarbothioate groups to thiols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in coordination chemistry to form stable complexes with metal ions. This property is valuable in metal ion extraction and separation processes.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of metal-based drugs and diagnostic agents.
Industry: The compound’s chelating properties are utilized in industrial processes such as wastewater treatment and catalysis.
Mechanism of Action
The mechanism of action of S2,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate involves its ability to form stable complexes with metal ions. The dicarbothioate groups coordinate with metal ions, while the pyridine ring provides additional stability to the complex. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbothioic acid: This compound shares a similar pyridine ring structure with dicarbothioate groups but lacks the 3-hydroxypropyl substituents.
2,6-Bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine: Another chelating agent with a similar pyridine core but different substituents.
Uniqueness
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate is unique due to its specific combination of 3-hydroxypropyl and dicarbothioate groups, which enhance its chelating ability and stability. This makes it particularly effective in applications requiring strong and selective metal ion binding.
Properties
CAS No. |
89862-54-4 |
|---|---|
Molecular Formula |
C13H17NO4S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-S,6-S-bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate |
InChI |
InChI=1S/C13H17NO4S2/c15-6-2-8-19-12(17)10-4-1-5-11(14-10)13(18)20-9-3-7-16/h1,4-5,15-16H,2-3,6-9H2 |
InChI Key |
OONJLSGECVZKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)SCCCO)C(=O)SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


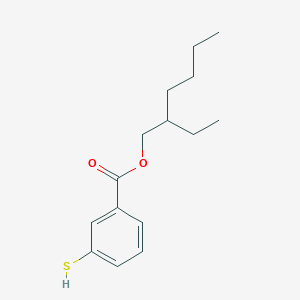
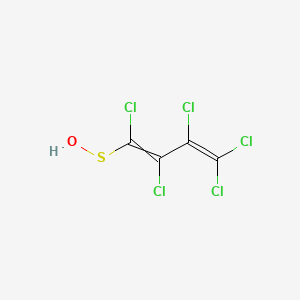
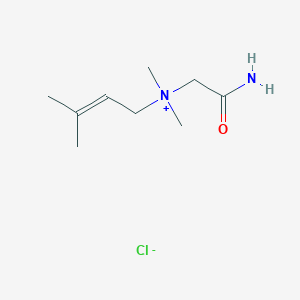
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

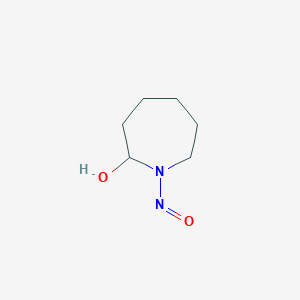
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
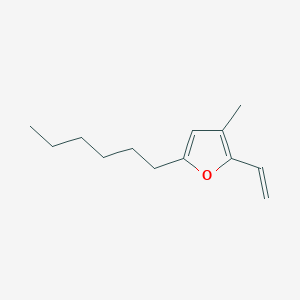

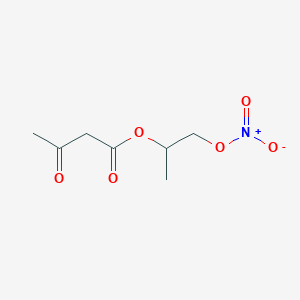

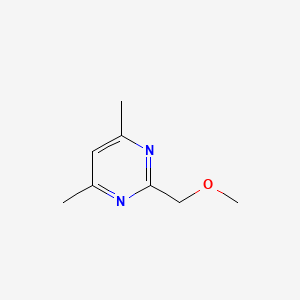
silane](/img/structure/B14398677.png)
